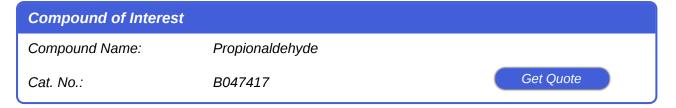


# An In-depth Technical Guide to the Spectroscopic Data of Propionaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propionaldehyde** (propanal), a key aldehyde in organic chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, structural elucidation, and quality control.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy Data

The <sup>1</sup>H NMR spectrum of **propionaldehyde** is characterized by three distinct signals corresponding to the three different proton environments in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehydic proton (- CHO)
~2.4	Doublet of Quartets (dq)	2H	Methylene protons (- CH <sub>2</sub> -)
~1.1	Triplet (t)	3H	Methyl protons (-CH₃)

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum of **propionaldehyde** shows three signals, one for each unique carbon atom.[1]

Chemical Shift (δ) ppm	Assignment
~203.2	Carbonyl carbon (C=O)[1]
~37.3	Methylene carbon (-CH <sub>2</sub> -)[1]
~6.0	Methyl carbon (-CH₃)[1]

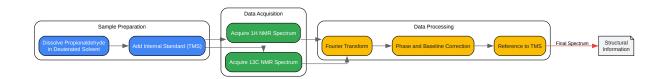
### **Experimental Protocol for NMR Spectroscopy**

A general protocol for acquiring NMR spectra of **propionaldehyde** is as follows:

- Sample Preparation: Approximately 10-20 mg of high-purity **propionaldehyde** is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.[4]
- ¹H NMR Acquisition:
  - A standard one-pulse sequence is typically used.



- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1 5 seconds, and the acquisition of 16 to 64 scans to ensure a good signal-to-noise ratio.[2]
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.[5]
  - A wider spectral width of about 240 ppm is necessary.
  - Due to the low natural abundance of the <sup>13</sup>C isotope, a greater number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[2][5]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.



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NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## **IR Spectroscopy Data**



The IR spectrum of **propionaldehyde** is dominated by a strong absorption band due to the carbonyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975-2845	Strong	C-H stretch (alkyl)[6]
~2880-2650	Medium	C-H stretch (aldehyde)[6]
~1740-1720	Very Strong	C=O stretch (carbonyl)[6]

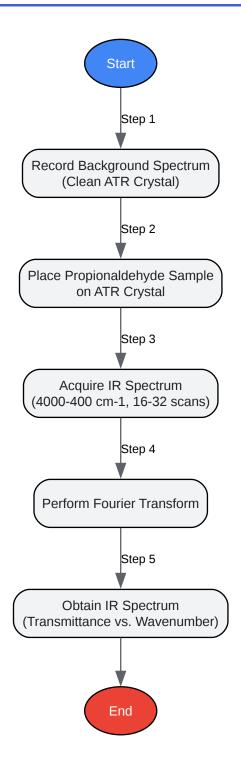
The region from approximately 1500 to 400 cm<sup>-1</sup> is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[6]

## **Experimental Protocol for IR Spectroscopy**

A common method for obtaining the IR spectrum of a liquid sample like **propionaldehyde** is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[2]
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
   This is automatically subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.[2]
- Sample Application: A small drop of neat propionaldehyde is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup>.[2] To improve the signal-to-noise ratio, 16 to 32 scans are co-added and averaged.[2]
- Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.





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IR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.



### **Mass Spectrometry Data**

The electron ionization (EI) mass spectrum of **propionaldehyde** shows a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
58	Moderate	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> • (Molecular Ion, M <sup>+</sup> •) [7]
29	High (Base Peak)	[CHO]+ or [C <sub>2</sub> H <sub>5</sub> ]+[7]
28	Moderate	[C <sub>2</sub> H <sub>4</sub> ]+• or [CO]+•[7]

## **Experimental Protocol for Mass Spectrometry**

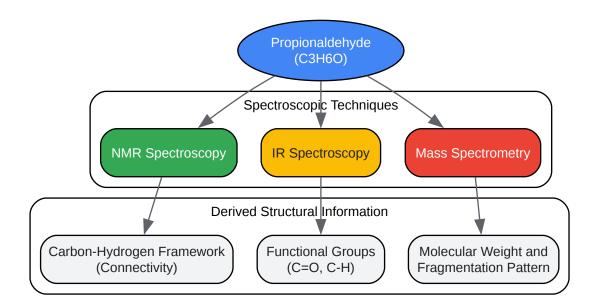
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile compounds like **propionaldehyde**.

- Sample Preparation: The **propionaldehyde** sample is diluted in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.[2]
- Gas Chromatography (GC):
  - Instrumentation: A GC system coupled to a mass spectrometer.[2]
  - $\circ$  Injection: 1  $\mu$ L of the diluted sample is injected into the GC inlet, which is typically heated to around 250 °C.
  - Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).[2] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.[2]
- Mass Spectrometry (MS):
  - Ionization: As the propionaldehyde elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70



eV), causing ionization and fragmentation.[8]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.



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#### Spectroscopic Analysis of Propionaldehyde

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